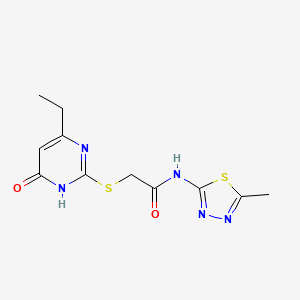

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

描述

属性

IUPAC Name |

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2S2/c1-3-7-4-8(17)13-10(12-7)19-5-9(18)14-11-16-15-6(2)20-11/h4H,3,5H2,1-2H3,(H,12,13,17)(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSIWEUGVBKUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=NN=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinylthioacetamide core. One common approach is to react ethyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate with 5-methyl-1,3,4-thiadiazol-2-amine under specific reaction conditions, such as heating in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction is often catalyzed by a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or column chromatography. Additionally, safety measures and environmental considerations are taken into account to minimize waste and ensure the sustainability of the production process.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.

Reduction: : The compound can be reduced to remove the oxygen atom in the oxo group, resulting in a different pyrimidinylthioacetamide derivative.

Substitution: : The amide group can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Formation of reduced pyrimidinylthioacetamide derivatives.

Substitution: : Formation of substituted pyrimidinylthioacetamide derivatives.

科学研究应用

This compound has shown potential in various scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound may have biological activity, making it useful in studying biological processes or as a lead compound for drug development.

Medicine: : It has potential therapeutic applications, such as in the treatment of diseases or as a precursor for drug synthesis.

Industry: : It can be used in the development of new materials or as an intermediate in the production of other chemicals.

作用机制

The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous compounds share the pyrimidinone-thioacetamide scaffold but differ in substituents on the pyrimidinone, thiadiazole, or acetamide groups. Below is a comparative analysis based on available data:

Key Observations

In contrast, the 4-phenyl substituent in the isopropyl analog may enhance binding to aromatic residues in target proteins but reduce solubility. The 4-amino group in compound introduces a hydrogen-bond donor, which could improve target affinity but may also increase susceptibility to metabolic oxidation.

Heterocyclic Moieties: The 1,3,4-thiadiazole ring in the target compound is associated with antimicrobial and anticancer activities due to its electron-deficient nature. Replacing it with a thiazole (as in ) alters electronic properties and may affect redox stability. Non-heterocyclic substituents (e.g., benzyl in ) simplify synthesis but sacrifice the pharmacophoric advantages of sulfur-containing heterocycles.

Synthetic Accessibility: The target compound’s synthesis likely follows established alkylation protocols (e.g., reacting 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide under basic conditions) . Higher yields (e.g., 86% for compound ) are achieved with electron-rich intermediates like 6-aminothiouracil, whereas sterically hindered substrates (e.g., isopropyl in ) may require optimized reaction conditions.

Research Findings and Implications

- Metabolic Stability: Thioether linkages (common to all analogs) resist hydrolysis better than ethers or amines, but electron-donating groups (e.g., amino in ) may accelerate oxidative metabolism.

- Biological Potential: Thiadiazole-containing analogs are prioritized for antimicrobial screening due to their proven efficacy against bacterial thioredoxin reductase . The target compound’s combination of ethyl and methyl substituents positions it as a candidate for further optimization in drug discovery pipelines.

生物活性

The compound 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that belongs to the class of thioacetamides. It has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Dihydropyrimidinone Ring : This is achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

- Thioacetamide Formation : The thioacetamide moiety is introduced by reacting the dihydropyrimidinone intermediate with an appropriate thioacetamide reagent.

- Final Allylation : The compound is then allylated using an allyl halide in the presence of a base such as potassium carbonate.

Biological Activity

Recent studies have highlighted several biological activities associated with compounds similar to 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide , particularly focusing on its cytotoxic effects against various cancer cell lines.

Cytotoxicity

Research indicates that derivatives containing the thiadiazole nucleus exhibit significant cytotoxicity against cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the micromolar range against HeLa and MCF-7 cell lines. Specifically:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 3d | HeLa | 29 |

| Compound 3b | MCF-7 | 73 |

These results suggest that modifications to the thiadiazole structure can enhance cytotoxic activity .

The proposed mechanism for the anticancer activity of these compounds involves:

- Inhibition of Tyrosine Kinases : Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDK2) .

- Increased Lipophilicity : The presence of sulfur in the thiadiazole structure enhances lipophilicity, improving tissue permeability and bioavailability .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Thiadiazole Derivatives : A study reported that mercapto-substituted 1,2,4-thiadiazoles exhibited potent antioxidant and anticancer properties with IC50 values comparable to standard drugs like gallic acid .

- Hybrid Compounds : Research on phthalimide-thiadiazole hybrids demonstrated enhanced cytotoxic effects due to their dual-targeting mechanism against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。